6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a bicyclic indene framework. The compound has the molecular formula and a molecular weight of approximately 267.08 g/mol. Its structure features a ketone functional group, making it a member of the indene derivatives, which are known for their diverse chemical reactivity and biological activities.
6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one exhibits potential biological activities that are currently under investigation. Compounds with similar structures have been shown to possess:
Research into the specific biological activities of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is ongoing.
Synthesis of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods:
The applications of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one span various fields:
Interaction studies are critical for understanding how 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one engages with biological targets. These studies typically involve:
Several compounds share structural similarities with 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one. Here are some notable examples:
| Compound Name | CAS Number | Key Features | 
|---|---|---|
| 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | 2413898-51-6 | Contains a different fluorine position | 
| 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one | 1196871-69-8 | Two fluorines at different positions | 
| 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one | 1273595-77-9 | Methyl group substitution instead of bromine | 
| 4-Fluoro-6-methyl-2,3-dihydro-1H-indene | 1260018-98-1 | Similar structure but with methyl substitution | 
These compounds highlight the unique aspects of 6-bromo-2,2-difluoro-2,3-dihydro-1H-indene due to its specific halogenation pattern and structural characteristics that influence its reactivity and potential applications in various fields.